1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one
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Overview
Description
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a pyridazine ring substituted with a dimethylamino group and a piperazine ring
Mechanism of Action
Target of Action
It’s worth noting that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They have been associated with a plethora of activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic .
Mode of Action
It’s known that some 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5, which could be structurally similar to this compound, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Result of Action
The broad range of pharmacological activities associated with pyridazinone derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is formed through cyclization reactions.
Substitution with Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Attachment of Piperazine Ring: The piperazine ring is attached through a series of condensation reactions.
Final Coupling: The final step involves coupling the pyridazine-piperazine intermediate with 3-methylbutan-1-one under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential as an anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazine structures but different substituents.
Piperazine Derivatives: Molecules featuring the piperazine ring with various functional groups.
Uniqueness
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-12(2)9-15(21)20-7-5-19(6-8-20)14-10-13(18(3)4)11-16-17-14/h10-12H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIUNSDESISJGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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